![molecular formula C9H5BrClNO B1443329 6-Bromo-7-chloroquinolin-4-OL CAS No. 1260680-69-0](/img/structure/B1443329.png)
6-Bromo-7-chloroquinolin-4-OL
Overview
Description
“6-Bromo-7-chloroquinolin-4-OL” is a chemical compound with the molecular formula C9H5BrClNO. It has a molecular weight of 258.5 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a subject of numerous studies due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H5BrClNO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H, (H,12,13) . This indicates the presence of bromine, chlorine, nitrogen, and oxygen atoms in the molecule.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 258.5 .
Scientific Research Applications
Synthesis and Chemical Properties
Knorr Synthesis : 6-Bromo-7-chloroquinolin-4-ol serves as a starting material in the Knorr synthesis of quinolinones, a key process in infectious disease research. The synthesis involves condensation and cyclization steps optimized for specific product formation, demonstrating the compound's role in synthetic chemistry (Wlodarczyk et al., 2011).
Intermediate in PI3K/mTOR Inhibitors : The compound is an important intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer research. It's involved in a multi-step synthesis process highlighting its utility in complex organic synthesis (Fei Lei et al., 2015).
Biological Activity and Pharmaceutical Applications
Antibacterial Activities : Derivatives of 6-Bromoquinolin-4-ol exhibit antibacterial properties against pathogens like Escherichia coli and MRSA. The study of these derivatives offers insights into potential new antibacterial agents (Arshad et al., 2022).
Antituberculosis Activity : Some derivatives have shown high antituberculosis activity, indicating their potential application in developing new treatments for tuberculosis (Omel’kov et al., 2019).
Structural and Molecular Studies
Crystal Structure Analysis : Studies involving this compound derivatives include crystallography to understand molecular interactions and structure, crucial for drug design and material science (Ouerghi et al., 2021).
Density Functional Theory (DFT) Studies : DFT findings on synthesized derivatives help in understanding their structural and physical properties, essential for predicting their reactivity and interactions in various applications (Zhou et al., 2022).
Safety and Hazards
Future Directions
Quinoline derivatives, such as “6-Bromo-7-chloroquinolin-4-OL”, continue to be a focus of research due to their versatile applications in medicinal chemistry . Future research will likely continue to explore new synthesis protocols and investigate new structural prototypes with more effective biological and pharmaceutical activities .
Mechanism of Action
Target of Action
6-Bromo-7-chloroquinolin-4-OL, like other quinoline derivatives, is known to have a wide range of biological targets. These targets include various enzymes and receptors, such as DNA gyrase and type IV topoisomerase . These enzymes play crucial roles in DNA replication and transcription, making them important targets for antimicrobial and anticancer agents .
Mode of Action
The compound interacts with its targets, primarily through non-covalent interactions such as hydrogen bonding and π-π stacking . For instance, it is known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Given its structural similarity to other quinoline derivatives, it is likely to affect pathways related to dna replication and transcription . The inhibition of these pathways can lead to cell death, explaining its potential use as an antimicrobial and anticancer agent .
Pharmacokinetics
Quinoline derivatives are generally known for their good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include the inhibition of DNA replication and transcription, leading to cell death . This makes it a potential candidate for the development of new antimicrobial and anticancer drugs .
properties
IUPAC Name |
6-bromo-7-chloro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDPCUROLTWTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697435 | |
Record name | 6-Bromo-7-chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260680-69-0 | |
Record name | 6-Bromo-7-chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-7-chloroquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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